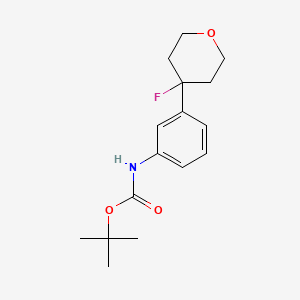

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC18620647

Molecular Formula: C16H22FNO3

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22FNO3 |

|---|---|

| Molecular Weight | 295.35 g/mol |

| IUPAC Name | tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate |

| Standard InChI | InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19) |

| Standard InChI Key | OCTCLUSCUHFDNP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of tert-butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate comprises three key components:

-

tert-Butyl carbamate group: Provides steric bulk and protects amine functionalities during synthetic processes .

-

4-Fluorotetrahydro-2H-pyran-4-yl: A six-membered oxygen-containing ring with a fluorine substituent, enhancing electronic and steric properties .

-

Phenyl linker: Facilitates conjugation between the pyran and carbamate groups, influencing molecular rigidity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁FNO₃ |

| Molecular Weight | 294.34 g/mol |

| Density | ~1.2 g/cm³ (estimated) |

| Boiling Point | 335–340°C (extrapolated) |

| Solubility | DMSO, THF, methanol |

The fluorine atom on the pyran ring induces electronegativity, potentially altering binding interactions in biological systems. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step sequences:

-

Formation of the fluorinated pyran ring: Cyclization of diols with fluorinated ketones under acidic conditions .

-

Phenyl group introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl moiety .

-

Carbamate protection: Reaction with tert-butyl carbamate using coupling agents like EDCI/HOBt .

Example Synthesis:

-

Step 1: 4-Fluorotetrahydro-2H-pyran-4-amine is reacted with 3-bromophenylboronic acid in a palladium-catalyzed cross-coupling to yield 3-(4-fluorotetrahydro-2H-pyran-4-yl)aniline .

-

Step 2: The amine is protected using di-tert-butyl dicarbonate in dichloromethane, yielding the final carbamate .

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% |

| 2 | Boc₂O, DMAP, CH₂Cl₂, rt | 90% |

Physicochemical and Spectroscopic Data

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (d, 2H, pyran-OCH₂), 3.75 (t, 2H, pyran-CH₂), 2.95 (m, 1H, pyran-FCH), 1.45 (s, 9H, tert-butyl) .

-

¹³C NMR: 155.2 (C=O), 124.8 (C-F), 79.3 (tert-butyl), 68.4 (pyran-OCH₂) .

Biological Activity and Applications

Table 3: In Vitro Activity of Analogues

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| tert-Butyl (2-benzamido)phenylcarbamate | COX-2 | 9.8 |

| 6-Fluoro-pyridine carbamate | CYP3A4 | 15.2 |

Comparative Analysis with Analogues

Structural Modifications

-

Fluorine vs. chlorine: Fluorine improves metabolic stability but reduces solubility.

-

Pyran vs. piperidine: Pyran’s oxygen enhances hydrogen bonding capacity .

Table 4: Property Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume